molecular formula C21H40N2O7 B8115222 TCO-PEG5-amine

TCO-PEG5-amine

Cat. No.: B8115222
M. Wt: 432.6 g/mol
InChI Key: BNSCQGYVWZPVMH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG5-amine, also known as trans-cyclooctene-polyethylene glycol5-amine, is a compound that combines trans-cyclooctene, polyethylene glycol with five ethylene glycol units, and an amine group. Trans-cyclooctene is a strained cyclic alkene that can undergo bioorthogonal reactions with tetrazines, which are highly selective and occur with minimal interference from other biological molecules. Polyethylene glycol is a biocompatible polymer that enhances the solubility and stability of molecules. The amine group is highly reactive and can participate in various chemical coupling and functionalization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Tetrazines: Used in bioorthogonal reactions with trans-cyclooctene.

    Carboxylic acids and acyl chlorides: React with the amine group to form amides.

    Isocyanates: React with the amine group to form ureas.

Major Products

Scientific Research Applications

TCO-PEG5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TCO-PEG5-amine involves its ability to undergo bioorthogonal reactions with tetrazines. The trans-cyclooctene group reacts with tetrazines through an inverse electron demand Diels-Alder reaction, forming stable adducts. This reaction is highly selective and occurs rapidly under physiological conditions. The polyethylene glycol chain enhances the solubility and stability of the compound, while the amine group allows for further functionalization and coupling reactions .

Comparison with Similar Compounds

TCO-PEG5-amine can be compared with other similar compounds, such as:

    TCO-PEG2-amine: Contains a shorter polyethylene glycol chain with two ethylene glycol units.

    TCO-PEG3-amine: Contains a polyethylene glycol chain with three ethylene glycol units.

    TCO-PEG4-amine: Contains a polyethylene glycol chain with four ethylene glycol units.

    TCO-PEG6-amine: Contains a polyethylene glycol chain with six ethylene glycol units

Uniqueness

This compound is unique due to its optimal balance of solubility, stability, and reactivity. The five-unit polyethylene glycol chain provides sufficient flexibility and biocompatibility, while the trans-cyclooctene and amine groups offer versatile reactivity for various applications .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O7/c22-8-10-25-12-14-27-16-18-29-19-17-28-15-13-26-11-9-23-21(24)30-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19,22H2,(H,23,24)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSCQGYVWZPVMH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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